molecular formula C11H12FN3O2 B2784792 1-(4-fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide CAS No. 1292229-98-1

1-(4-fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide

Cat. No.: B2784792
CAS No.: 1292229-98-1
M. Wt: 237.234
InChI Key: OEHDFZWAFSZRPC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide ( 1292229-98-1) is a high-purity chemical compound with the molecular formula C11H12FN3O2 and a molecular weight of 237.23 g/mol . This carboximidamide derivative features a 5-oxopyrrolidine core, a privileged scaffold in medicinal chemistry known to confer significant biological activity, and a fluorophenyl substituent that can enhance bioavailability and target binding . The 5-oxopyrrolidine (2-pyrrolidinone) structure is a significant pharmacophore found in numerous natural products and approved pharmaceuticals, contributing to a wide spectrum of biological activities . Contemporary research explores 5-oxopyrrolidine derivatives as attractive scaffolds for developing novel agents with potent biological activities . Recent scientific investigations highlight that structurally related 5-oxopyrrolidine compounds demonstrate promising in vitro anticancer activity against human cancer cell lines, such as A549 lung carcinoma cells, and potent antimicrobial efficacy against multidrug-resistant bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) . Some derivatives have also shown activity against drug-resistant fungal pathogens such as Candida auris and azole-resistant Aspergillus fumigatus . The N'-hydroxycarboximidamide moiety is a functional group of high interest in bioorganic and medicinal chemistry, often serving as a key synthon in synthetic pathways and potentially contributing to metal-chelating properties or acting as a transition state mimic in enzyme inhibition . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and note the associated hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and all standard laboratory safety protocols should be followed.

Properties

IUPAC Name

1-(4-fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-10(15)16)11(13)14-17/h1-4,7,17H,5-6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHDFZWAFSZRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The carboximidamide group can be reduced to an amine.

  • Substitution: The fluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of a carboxylic acid derivative.

  • Reduction: Formation of an amine derivative.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand the role of fluorophenyl groups in biological systems.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can influence the binding affinity of the compound to biological targets, while the pyrrolidine ring may interact with enzymes or receptors.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Structural Features of Fluorophenyl Derivatives
Compound Planarity Functional Groups Application
Target Partially puckered Hydroxyimidamide, F Chelation, drug design
R-F () Rigid Fluorophenethyl Ferroelectric materials
Compound 5 () Planar (except 1 F) Multiple F, thiazole Crystallography studies

Critical Analysis and Limitations

  • Evidence Gaps : Direct data on the target compound’s synthesis or applications are absent in the provided sources. Comparisons rely on structural analogs.
  • Conflicting Trends : Fluorine’s electron-withdrawing effects improve biological activity in chalcones but may reduce solubility in rigid systems (e.g., naphthalenediimides) .

Biological Activity

1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and structure-activity relationships.

  • Molecular Formula : C11H12FNO3
  • Molecular Weight : 223.2 g/mol
  • CAS Number : 56617-43-7

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective antimicrobial activity against Mycobacterium kansasii and M. marinum, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like isoniazid . The structure–activity relationship analysis suggests that the presence of electron-withdrawing groups enhances the antimicrobial efficacy of these compounds .

Cytotoxicity

In vitro tests have evaluated the cytotoxic effects of this compound on various cancer cell lines. The antiproliferative effects were assessed using standardized microdilution methods, revealing that modifications to the compound's structure can significantly influence its cytotoxicity. For example, the introduction of specific substituents at strategic positions improved the compound's ability to inhibit cell growth in human monocytic leukemia THP-1 cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Substituent Effect on Activity
Electron-withdrawing groups (e.g., F)Increased antimicrobial potency against mycobacteria
Hydroxyl groupEnhances hydrogen bonding interactions, improving binding affinity
LipophilicityHigher lipophilicity correlates with better cell membrane permeability

Case Studies

  • Study on Antimycobacterial Activity : A study focused on derivatives of piperazine and their activity against M. kansasii showed that compounds with fluorinated phenyl groups exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts. The MIC values indicated that structural modifications could lead to significant improvements in efficacy .
  • Cytotoxicity Testing : Another investigation into the cytotoxic effects of similar compounds revealed that those with specific substitutions at the 3-position of the pyrrolidine ring showed promising results against various cancer cell lines, particularly in inhibiting proliferation without significant cytotoxicity towards non-cancerous cells .

Q & A

What are the optimal synthetic routes and critical reaction conditions for 1-(4-fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step condensation reactions. Key steps include:

  • Intermediate Formation: React 4-fluoroaniline with a pyrrolidinone precursor under acidic conditions (e.g., HCl catalysis) to introduce the fluorophenyl group .
  • Hydroxylamine Incorporation: Use hydroxylamine hydrochloride in polar aprotic solvents (e.g., DMF) at 60–80°C to form the carboximidamide moiety .
  • Purification: Employ column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the product. Yield optimization requires precise control of stoichiometry and reaction time .

How can researchers characterize the structural integrity and purity of this compound?

Level: Basic
Methodological Answer:

  • Spectroscopy:
    • NMR: Analyze 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.4 ppm; pyrrolidinone carbonyl at ~175 ppm) .
    • IR: Identify characteristic bands (e.g., N–H stretch at ~3300 cm1^{-1}, C=O at ~1680 cm1^{-1}) .
  • Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 281.09) .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze diffraction patterns .

What experimental design strategies are recommended for optimizing reaction yields?

Level: Advanced
Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs (e.g., 2k^k factorial) to evaluate variables like temperature, solvent polarity, and catalyst loading. Use software (e.g., JMP) for statistical analysis .
  • Quantum Chemical Calculations: Employ density functional theory (DFT) to predict transition states and identify rate-limiting steps. This reduces trial-and-error in condition screening .
  • In-line Analytics: Implement techniques like FTIR or HPLC monitoring to track reaction progress in real time .

What biological screening assays are suitable for evaluating its pharmacological potential?

Level: Basic
Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
    • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Binding Studies: Perform surface plasmon resonance (SPR) to assess affinity for target proteins .

How can structure-activity relationships (SAR) be explored for this compound?

Level: Advanced
Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace fluorophenyl with chlorophenyl) and compare bioactivity .
  • Computational Docking: Use AutoDock Vina to model interactions with binding pockets (e.g., HDAC or COX-2 enzymes) .
  • Pharmacophore Mapping: Generate 3D pharmacophore models to identify critical functional groups (e.g., hydroxylamine as a metal-binding moiety) .

What role do computational methods play in studying its reactivity and stability?

Level: Advanced
Methodological Answer:

  • Reaction Path Modeling: Use Gaussian or ORCA to simulate reaction pathways and identify intermediates .
  • Degradation Studies: Apply molecular dynamics (MD) simulations to predict hydrolytic stability under physiological pH conditions .
  • pKa_a Prediction: Utilize ChemAxon or ACD/Labs to estimate ionization states, guiding solubility optimization .

How should researchers address contradictions in bioactivity data across studies?

Level: Advanced
Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple sources and apply hierarchical clustering to identify outliers .
  • Assay Standardization: Validate protocols using positive controls (e.g., cisplatin for cytotoxicity) and ensure consistent cell passage numbers .
  • Epistatic Effects: Investigate off-target interactions via proteome-wide affinity profiling (e.g., thermal shift assays) .

What challenges arise during scale-up synthesis, and how can they be mitigated?

Level: Advanced
Methodological Answer:

  • Heat Transfer: Use flow chemistry to manage exothermic reactions and improve mixing efficiency .
  • Byproduct Formation: Optimize catalyst recycling (e.g., immobilized Lewis acids) to reduce waste .
  • Crystallization Control: Implement anti-solvent addition techniques (e.g., water in DMSO) to enhance crystal purity .

What methodologies are used to assess its stability under storage and physiological conditions?

Level: Basic
Methodological Answer:

  • Forced Degradation: Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) followed by HPLC analysis .
  • Accelerated Stability Testing: Store at 25°C/60% RH and monitor degradation products via LC-MS .
  • Plasma Stability: Incubate with human plasma at 37°C and quantify remaining compound using UPLC .

How can advanced catalytic systems improve synthetic efficiency?

Level: Advanced
Methodological Answer:

  • Enzyme Mimetics: Use organocatalysts (e.g., proline derivatives) for asymmetric synthesis of chiral intermediates .
  • Photoredox Catalysis: Employ iridium complexes (e.g., [Ir(dF(CF3_3)ppy)2_2(dtbbpy)]PF6_6) to drive radical-mediated cyclization steps .
  • Continuous Flow Systems: Integrate packed-bed reactors with heterogeneous catalysts (e.g., Pd/C) for tandem reactions .

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